Technical Guide: Synthesis Pathways of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
Technical Guide: Synthesis Pathways of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
This technical guide details the synthesis of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione (also known as 2-chloro-4,6-dihydroxy-1,3,5-triazine).[1] This compound serves as a critical scaffold in the development of D-amino acid oxidase (DAAO) inhibitors, triazine-based herbicides, and specialized cross-linking agents.[1]
[1]
Executive Summary & Chemical Identity
Target Molecule: 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione
CAS Registry Number: 69125-10-6
Molecular Formula:
This compound exists in tautomeric equilibrium between the dione (keto) and diol (enol) forms.[1] In aqueous solution and crystalline solid state, the dione tautomer predominates. The synthesis relies on the principle of controlled stepwise nucleophilic substitution on the 1,3,5-triazine ring.[2] The electron-deficient nature of the triazine core allows for precise displacement of chloride leaving groups by manipulating temperature and pH.[1]
Primary Synthesis Pathway: Controlled Hydrolysis of Cyanuric Chloride
The most robust and scalable method involves the selective alkaline hydrolysis of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) .[1] This pathway exploits the significant difference in activation energy required to displace the first, second, and third chlorine atoms.
Mechanistic Pathway
The reaction proceeds via an Addition-Elimination (
-
First Hydrolysis (
): Highly exothermic.[1] Displaces one Cl to form 2,4-dichloro-6-hydroxy-1,3,5-triazine.[1] -
Second Hydrolysis (
): Requires moderate heating.[1] Displaces the second Cl to yield the target 6-chloro-1,3,5-triazine-2,4-dione .[1] -
Third Hydrolysis (
): Requires reflux.[1] Yields Cyanuric Acid (undesired over-hydrolysis).[1][3]
Critical Control Point: The reaction must be quenched or cooled immediately after the second hydrolysis to prevent the formation of Cyanuric Acid.
Pathway Visualization
Figure 1: Stepwise hydrolysis pathway of Cyanuric Chloride. Green node indicates the target molecule.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale (approx. 100 mmol).
Reagents & Equipment
-
Precursor: Cyanuric Chloride (18.44 g, 100 mmol).[1] Note: Use fresh, white crystals.[1] Yellowed samples indicate hydrolysis/degradation.[1]
-
Base: Sodium Hydroxide (NaOH), 2.0 M aqueous solution.[1]
-
Solvent: Acetone (reagent grade) and Deionized Water.[1]
-
Quenching Acid: Hydrochloric Acid (HCl), 37% or 6M.[1]
-
Equipment: 500 mL 3-neck round-bottom flask, mechanical stirrer (magnetic stirring is often insufficient for the slurry), thermometer, pH meter, dropping funnel.
Step-by-Step Methodology
| Step | Operation | Critical Parameters | Rationale |
| 1 | Slurry Preparation | Dissolve Cyanuric Chloride in 100 mL Acetone. Pour into 100 mL Ice Water. | Temp |
| 2 | First Hydrolysis | Add 50 mL NaOH (2M, 100 mmol) dropwise over 30 mins. | Temp |
| 3 | Second Hydrolysis | Add second portion of 50 mL NaOH (2M, 100 mmol). | Warm to |
| 4 | Monitoring | Stir at | Disappearance of Dichloro-intermediate |
| 5 | Isolation | Cool to room temp. Acidify with HCl to pH 1-2. | pH |
| 6 | Purification | Filter white precipitate. Wash with cold water ( | Remove NaCl |
Workflow Diagram
Figure 2: Experimental workflow for the selective hydrolysis of Cyanuric Chloride.
Key Analytical Data & Troubleshooting
Expected Data Profile
-
Appearance: White crystalline powder.[1]
-
Melting Point:
(Decomposes).[1] -
Solubility: Soluble in DMF, DMSO, aqueous base.[1] Poorly soluble in water (acidic form) and common organic solvents.[1]
-
pKa: ~6.5 (first ionization).[1]
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Over-hydrolysis to Cyanuric Acid.[1] | Reduce reaction temperature in Step 3 to |
| Impurity: Dichloro | Incomplete reaction.[1][4] | Increase reaction time at |
| Yellow Color | Oxidation or thermal degradation.[1] | Ensure Cyanuric Chloride starting material is white.[1] Maintain inert atmosphere ( |
| Filtration Difficulties | Fine particle size.[1] | Digest the precipitate (heat to |
Applications in Drug Development
The 6-chloro-1,3,5-triazine-2,4-dione scaffold is a versatile "warhead" and structural core:
-
DAAO Inhibitors: The dione core mimics the substrate of D-amino acid oxidase, making it a potent scaffold for inhibitors used in schizophrenia research [1].[1]
-
Covalent Modifiers: The remaining C-6 chlorine atom is susceptible to further nucleophilic attack by amines or thiols, allowing for the attachment of fluorophores, peptides, or drug pharmacophores [2].[1]
-
Cross-linking: Used to synthesize polymers or cross-link proteins via the reactive chlorine [3].[1]
References
-
ACS Publications. (2013).[1] 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2006).[1] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]
-
Google Patents. (2004).[1] Composition for producing 2,4-dichloro-6-hydroxy-1,3,5-triazine sodium salt. Retrieved from
-
PubChem. (2025).[1] 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione Compound Summary. Retrieved from [Link]
-
OECD SIDS. (2001). Cyanuric Chloride: Environmental Fate and Pathways. Retrieved from [Link][1]
Sources
- 1. 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione | C3H2ClN3O2 | CID 118372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JP2004196688A - Composition for producing 2,4-dichloro-6-hydroxy-1,3,5-triazine sodium salt (or potassium salt) - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
